2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
Description
2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a thiazole ring, and a thiophene moiety, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-11-15(24-17(20-11)14-3-2-8-23-14)9-19-16(21)10-22-13-6-4-12(18)5-7-13/h2-8H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOABIPTWGJMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.
Construction of the thiazole ring: This step often involves cyclization reactions using appropriate thioamide and α-haloketone precursors.
Attachment of the thiophene moiety: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
Final assembly: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenoxy or thiophene groups.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, including enzymes and receptors. This interaction may lead to therapeutic effects, making it a candidate for developing new pharmaceuticals targeting various diseases.
Materials Science
Due to its unique electronic and optical properties, this compound can be utilized in the development of new materials. Its structural features may contribute to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. It aids in the development of new synthetic methodologies, potentially leading to more efficient chemical processes.
Biological Studies
Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects. Studies have shown that the compound can modulate the activity of various proteins, which is crucial for understanding its biological mechanisms.
Antimicrobial Activity
In vitro studies have demonstrated that similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives tested against Staphylococcus aureus and Staphylococcus epidermidis showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, indicating potential efficacy for this compound as well.
Antitumor Activity
Research on related compounds suggests potential antitumor activity. Modifications in the phenyl and thiophene groups have been shown to enhance cytotoxic effects against cancer cell lines. For example, compounds with structural similarities exhibited significant growth inhibition in HT29 colon cancer cells.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism by which 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide stands out due to its unique combination of functional groups. Similar compounds may include:
2-(4-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide: Differing by the presence of a chlorine atom instead of fluorine.
2-(4-fluorophenoxy)-N-((4-methyl-2-(furan-2-yl)thiazol-5-yl)methyl)acetamide: Featuring a furan ring instead of a thiophene ring.
2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)oxazole-5-yl)methyl)acetamide: Containing an oxazole ring instead of a thiazole ring.
Biological Activity
2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a thiazole ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a CAS number of 1396845-56-9. The compound's structure allows for various interactions with biological targets, making it a subject of extensive research.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1396845-56-9 |
| Molecular Weight | 350.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Antiviral Activity
Research into N-Heterocycles, including thiazole derivatives, has highlighted their potential as antiviral agents. These compounds can inhibit viral replication by targeting specific viral enzymes such as NS5B RNA polymerase . The compound may share similar mechanisms of action due to its structural components.
Anticancer Properties
The thiazole and thiophene moieties present in the compound have been associated with anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. The fluorophenoxy group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiophene-bearing compounds against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that compounds with similar structures to our target showed significant inhibition of biofilm formation and synergistic effects when combined with standard antibiotics like Ciprofloxacin .
- Antiviral Studies : Another study focused on thiazole derivatives demonstrated that certain compounds inhibited the activity of viral polymerases effectively, suggesting that modifications to the thiazole ring could enhance antiviral efficacy .
- Anticancer Research : In vitro studies on thiazole-containing compounds revealed their ability to induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalized thiazole and thiophene precursors. Key steps include:
- Thiazole ring formation : Cyclization of 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde with methylamine derivatives under basic conditions .
- Acetamide coupling : Reaction of the thiazole intermediate with 2-(4-fluorophenoxy)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : H/C NMR to resolve aromatic protons (e.g., fluorophenyl at δ 7.1–7.3 ppm, thiophene at δ 6.8–7.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: 415.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Systematically modify the fluorophenoxy group (e.g., replace fluorine with chlorine or methoxy) and assess changes in target binding using SPR or fluorescence polarization assays .
- Thiophene-thiazole core modifications : Introduce electron-withdrawing/donating groups on the thiophene ring to evaluate effects on metabolic stability (e.g., microsomal incubation assays) .
- Data-driven SAR : Use molecular docking (AutoDock Vina) to correlate substituent effects with computed binding affinities to target proteins (e.g., kinase domains) .
Q. What experimental strategies address low yield in the final coupling step?
- Solvent optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance reactant solubility .
- Catalyst screening : Compare coupling agents (e.g., HATU vs. DCC) and monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .
- Temperature control : Perform the reaction under inert atmosphere at 0–4°C to minimize side reactions (e.g., hydrolysis of active ester intermediates) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution (LC-MS/MS) to identify bioavailability issues .
- Metabolite identification : Incubate the compound with liver microsomes and use HR-MS/MS to detect oxidative or hydrolytic metabolites that may explain reduced efficacy .
- Target engagement assays : Validate in vivo target modulation via Western blot or PET imaging with radiolabeled analogs .
Q. What methods are used to evaluate the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and quantify remaining compound via HPLC at 0, 24, and 48 hours .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Expose to UV-A (365 nm) and monitor photodegradation products using LC-MS .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Molecular dynamics simulations : Simulate binding to off-target proteins (e.g., cytochrome P450 isoforms) to identify problematic interactions .
- Free-energy perturbation (FEP) : Calculate relative binding energies for fluorophenyl vs. chlorophenyl analogs to prioritize synthetic targets .
- ADMET prediction : Use QSAR models (e.g., SwissADME) to forecast permeability (LogP) and hERG liability .
Q. What mechanistic studies are recommended to elucidate its neuroprotective or anticancer effects?
- Pathway analysis : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2 or caspase-3) .
- Protein interaction mapping : Use pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .
- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes at 2.0–2.5 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
